1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine
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Overview
Description
“1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yloxy)piperidine” is a compound that contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also contains two thiophene rings, which are aromatic systems that can contribute to the compound’s binding affinity to various biological targets. The sulfonyl and ether groups linking these components could also affect the compound’s reactivity and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the sulfonyl and ether groups. The thiophene rings could be introduced either before or after these steps, depending on the specific synthetic route chosen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom. The sulfonyl group would be attached to one of the carbon atoms on this ring, and the ether group would be attached to another carbon atom on the ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl and ether groups, as well as the aromatic thiophene rings. The sulfonyl group could potentially undergo substitution reactions, while the ether group could be cleaved under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ether groups could increase the compound’s solubility in polar solvents .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-thiophen-3-yloxy-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-20(16,13-2-1-8-19-13)14-6-3-11(4-7-14)17-12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWFXMQQNMEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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